7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole and pyridazine core. Its structure includes chlorine at position 7 and methyl groups at positions 6 and 6. This compound is synthesized via condensation reactions involving hydrazinopyridazine derivatives and aldehydes, followed by cyclization under acidic conditions .
Properties
IUPAC Name |
7-chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-6(8)5(2)11-12-3-9-10-7(4)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDPJCFZGVUZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted hydrazines with chloroacetyl chloride under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide, as promising anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Anti-inflammatory Properties
The anti-inflammatory effects of N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide are significant, particularly in the context of chronic diseases where inflammation plays a critical role.
Clinical Relevance
- Inflammatory Cytokine Reduction : The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect could make it a valuable agent in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Activity
Benzothiazole derivatives have also shown promise as antimicrobial agents. The structural features of N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide contribute to its efficacy against a range of microbial pathogens.
Antibacterial and Antifungal Effects
- Broad Spectrum Activity : Studies have reported that thiazole-containing compounds exhibit antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds indicate their potential effectiveness compared to standard antibiotics .
Synthetic Derivatives and Drug Development
The ongoing exploration of synthetic derivatives based on benzothiazole frameworks continues to reveal new therapeutic potentials.
Development Pipeline
- Compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide are being investigated for their pharmacokinetic profiles and toxicity assessments using tools like Swiss ADME and admetSAR . These evaluations are critical for determining the viability of these compounds in clinical settings.
Mechanism of Action
The mechanism by which 7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bromodomain Inhibition
Triazolo[4,3-b]pyridazines with micromolar IC₅₀ values against BRD4 BD1 have been reported. Crystal structures reveal that the planar triazole-pyridazine core engages in π-π stacking with conserved residues (e.g., Trp81), while substituents at position 7 modulate selectivity . The target compound’s 7-Cl and 6,8-dimethyl groups may enhance binding affinity compared to bulkier analogs (e.g., benzyl derivatives in ), though experimental validation is needed.
Antihypertensive Activity
The target compound’s lipophilicity could improve pharmacokinetics, but its efficacy remains untested.
Biological Activity
7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with potential pharmacological applications. Its structure consists of a triazole ring fused to a pyridazine moiety, which contributes to its biological activity. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C7H7ClN4
- Molecular Weight : 182.61 g/mol
- CAS Number : 871335-89-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain kinases and phosphatases.
- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be below 100 µg/mL for several strains tested.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with other antimicrobial agents, this compound showed enhanced efficacy against resistant bacterial strains.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound interferes with DNA synthesis in bacterial cells and induces oxidative stress in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
